methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a nitro group, and a carboxylate ester moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroethylamine with ethyl 4-nitro-1H-pyrazole-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis modules. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with cellular components and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl fluoroacetate: Shares the fluoroethyl group but differs in the rest of the structure.
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ester group.
4-Nitro-1H-pyrazole-3-carboxylate derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
Methyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluoroethyl group enhances its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c1-15-7(12)6-5(11(13)14)4-10(9-6)3-2-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQOHLVPCVEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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